5-Fluoro-2-iodotoluène

Vue d'ensemble

Description

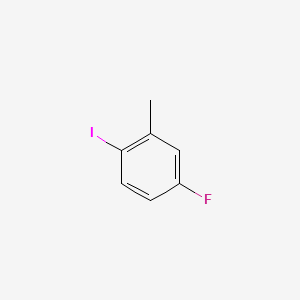

5-Fluoro-2-iodotoluene: is an aromatic organic compound with the molecular formula C₇H₆FI and a molecular weight of 236.03 g/mol . It is a derivative of toluene, where the hydrogen atoms at the 5th and 2nd positions of the benzene ring are substituted with fluorine and iodine atoms, respectively.

Applications De Recherche Scientifique

5-Fluoro-2-iodotoluene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the iodination of 5-fluorotoluene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 5-Fluoro-2-iodotoluene can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoro-2-iodotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove the halogen atoms, yielding simpler aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.

Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are often used.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products:

Substitution Reactions: Products include azides, nitriles, and various substituted aromatic compounds.

Oxidation Reactions: Products include benzoic acid derivatives and benzaldehyde derivatives.

Reduction Reactions: Products include fluorotoluene and other dehalogenated aromatic compounds.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-iodotoluene is primarily related to its ability to undergo various chemical transformations. The presence of both fluorine and iodine atoms in the molecule allows for selective reactivity, making it a valuable intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to the formation of new chemical bonds and the modulation of biological activity .

Comparaison Avec Des Composés Similaires

4-Bromo-5-fluoro-2-iodotoluene: This compound has a similar structure but with a bromine atom at the 4th position instead of a hydrogen atom.

5-Fluoro-2-chlorotoluene: This compound has a chlorine atom at the 2nd position instead of an iodine atom.

5-Fluoro-2-bromotoluene: This compound has a bromine atom at the 2nd position instead of an iodine atom.

Uniqueness: 5-Fluoro-2-iodotoluene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for versatile synthetic applications and the formation of complex molecules that are not easily accessible through other routes .

Activité Biologique

5-Fluoro-2-iodotoluene (CAS number: 66256-28-8) is a halogenated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of 5-fluoro-2-iodotoluene, highlighting its applications, mechanisms of action, and relevant case studies.

5-Fluoro-2-iodotoluene is characterized by the presence of both fluorine and iodine atoms, which significantly influence its reactivity. The fluorine atom stabilizes intermediates during electrophilic aromatic substitutions, while the iodine atom enhances nucleophilic substitution reactions due to its effective leaving group ability. This dual functionality makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.

Mechanism of Action:

- Enzyme Interaction: The compound interacts with various enzymes and molecular targets, leading to the formation of new chemical bonds. It has been used as a probe in biochemical assays to study enzyme mechanisms.

- Cytotoxicity: Studies have shown that 5-fluoro-2-iodotoluene exhibits cytotoxic effects against cancer cell lines. Its efficacy is often related to its alkylating properties, which can inhibit critical cellular processes such as DNA synthesis .

Biological Applications

5-Fluoro-2-iodotoluene has several notable applications in biological research:

- Cancer Research: The compound has been evaluated for its growth inhibitory effects on various cancer cell lines, including L1210 leukemia and B16 melanoma cells. For instance, analogs of 5-fluoro-2-iodotoluene demonstrated modest cytotoxicity with IC50 values in the nanomolar range against these cell lines .

- Synthesis of Drug Candidates: It serves as an intermediate in synthesizing potential drug candidates, particularly those targeting cancer and viral infections. Its structural analogs have been designed to enhance therapeutic efficacy while reducing side effects .

- Biochemical Assays: As a biochemical probe, it aids in elucidating enzyme mechanisms and understanding metabolic pathways involving nucleophilic and electrophilic reactions.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 5-fluoro-2-iodotoluene analogs on L1210 mouse leukemia cells. The results indicated that these compounds exhibited significant inhibition of cell proliferation, with IC50 values in the nanomolar range. The addition of thymidine reversed this inhibition, suggesting that the mechanism involved intracellular conversion to active metabolites .

Case Study 2: Mechanistic Insights

Research focusing on enzyme inhibition revealed that 5-fluoro-2-iodotoluene could act as an irreversible inhibitor of thymidylate synthase (TS), a key enzyme in DNA synthesis. This inhibition was linked to its ability to form stable complexes with the enzyme, thereby blocking its activity and leading to cytotoxic effects on rapidly dividing cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-fluoro-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBMDRDQJLUMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951179 | |

| Record name | 4-Fluoro-1-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66256-28-8 | |

| Record name | 4-Fluoro-1-iodo-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66256-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-iodo-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.